molecular formula C15H16N4O6 B11425543 dimethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11425543
M. Wt: 348.31 g/mol
InChI Key: OFIGCFYMSJUYPX-UHFFFAOYSA-N
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Description

Dimethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 4,5-dicarboxylate ester core and a 1-substituted 2-[(4-methoxyphenyl)amino]-2-oxoethyl group. This compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) between dimethyl acetylenedicarboxylate (DMAD) and azide precursors under solvent-free or eco-friendly conditions . Its structural complexity and functional diversity make it a candidate for pharmacological applications, including anticancer and antimicrobial agents.

Properties

Molecular Formula

C15H16N4O6

Molecular Weight

348.31 g/mol

IUPAC Name

dimethyl 1-[2-(4-methoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C15H16N4O6/c1-23-10-6-4-9(5-7-10)16-11(20)8-19-13(15(22)25-3)12(17-18-19)14(21)24-2/h4-7H,8H2,1-3H3,(H,16,20)

InChI Key

OFIGCFYMSJUYPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenyl isocyanate under controlled conditions.

    Addition of Carboxylate Groups: The final step includes the esterification of the triazole derivative with appropriate carboxylic acids in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4,5-DIMETHYL 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents at the triazole’s 1-position (R-group) and ester groups (methyl/ethyl). Below is a detailed comparison:

Substituent Variations at the 1-Position
Compound Name R-Group Substituent Key Features Biological Activity Reference
Dimethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate 2-[(4-Methoxyphenyl)amino]-2-oxoethyl Methoxy group enhances electron-donating capacity; amide linkage Under investigation
Dimethyl 1-(2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6a) Benzothiazole-piperazine conjugate Bulky heterocyclic group; piperazine improves lipophilicity Anticancer (IC50: 2.1–9.8 μM)
Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Oxazolinic methyl group Oxazoline ring introduces rigidity; ethyl esters increase metabolic stability Antibacterial (MIC: 12.5 μg/mL)
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (3) 4-Bromophenyl Bromine as a strong electron-withdrawing group; no amide linkage Anti-COVID-19 (preliminary)
Dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate 4-Chlorophenyl ketone Chlorine enhances electrophilicity; ketone improves reactivity Not reported

Key Observations :

  • Electron-Donating Groups (e.g., 4-methoxy in the target compound) may enhance interactions with biological targets via hydrogen bonding .
  • Bulky Substituents (e.g., benzothiazole-piperazine in 6a) improve anticancer activity by targeting specific enzymes or receptors .
Ester Group Modifications
Compound Name Ester Groups Solubility & Reactivity Yield (%) Reference
This compound Methyl esters Moderate solubility in polar solvents 92–94
Diethyl analog of 6a (6b) Ethyl esters Higher lipophilicity; slower hydrolysis 92–94
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate Ethyl esters Enhanced metabolic stability 95

Key Observations :

  • Methyl Esters : Higher reactivity in hydrolysis and better aqueous solubility compared to ethyl esters .
  • Ethyl Esters : Improved membrane permeability and prolonged half-life due to slower enzymatic degradation .

Key Observations :

  • Solvent-Free Methods achieve higher yields (>90%) and shorter reaction times (3 min vs. 12 h) .
  • Ethyl Acetate as Solvent is used for less reactive azides but results in lower yields .

Key Observations :

  • Anticancer Activity : Linked to bulky substituents (e.g., benzothiazole-piperazine) that target tubulin .
  • Antibacterial Activity : Oxazoline derivatives may interfere with bacterial cell wall enzymes .

Physicochemical and Spectral Properties

  • 1H-NMR : Methyl esters appear as singlets at δ 3.97–4.00 ppm; ethyl esters show multiplets at δ 1.24–1.33 and 4.29–4.39 ppm .
  • 13C-NMR : Ester carbonyls resonate at δ 168.2–168.5 ppm; methoxy carbons at δ 52.7–62.8 ppm .
  • Melting Points : Range from 72–73°C (simple esters) to 224–226°C (oxadiazole hybrids) .

Biological Activity

Dimethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H16N4O5\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{5}

This structure includes a triazole ring and a methoxyphenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. A study investigating various 1,2,4-triazole derivatives revealed that compounds similar to this compound showed significant activity against a range of bacteria including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CEnterococcus faecalis16 µg/mL

The above table summarizes the antimicrobial efficacy of various compounds related to the triazole class. The presence of the methoxy group in this compound enhances its interaction with microbial targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant antiproliferative effects in various cancer cell lines. A notable study reported that derivatives similar to our compound exhibited IC50 values ranging from 1.1 µM to 4.24 µM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Case Study: Anticancer Efficacy

In a comparative analysis of several triazole derivatives:

CompoundCancer Cell LineIC50 (µM)
Dimethyl TriazoleMCF-71.1
Dimethyl TriazoleHCT-1162.6
Dimethyl TriazoleHepG21.4

The results indicate that this compound possesses significant anticancer properties comparable to established chemotherapeutic agents.

The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes involved in cellular processes. For example, thymidylate synthase inhibition has been identified as a critical pathway through which these compounds induce apoptosis in cancer cells .

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